molecular formula C19H11N3OS2 B608346 KIN1148

KIN1148

Cat. No.: B608346
M. Wt: 361.4 g/mol
InChI Key: YAISOECYKYATLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KIN1148 is a small-molecule agonist of interferon regulatory factor 3 (IRF3) . It has garnered attention as an influenza vaccine adjuvant due to its ability to enhance flu vaccine efficacy . Now, let’s explore its various aspects:

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for KIN1148 are not widely documented in the public domain. it is synthesized through chemical processes that lead to its unique structure. Researchers have likely optimized these routes to achieve high yields and purity.

Industrial Production Methods: Unfortunately, detailed information about industrial-scale production methods for this compound remains proprietary. Industrial production typically involves large-scale synthesis, purification, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: KIN1148 is known to directly bind to RIG-I (retinoic acid-inducible gene I) in a noncanonical fashion. This interaction activates IRF3 and NF-κB , leading to downstream effects . While specific reactions are not explicitly described, its involvement in immune signaling pathways suggests complex interactions.

Common Reagents and Conditions: The specific reagents and conditions used in this compound’s synthesis and activation pathways are not publicly disclosed. understanding its binding to RIG-I provides insights into potential molecular interactions.

Major Products: this compound’s primary role lies in enhancing immune responses, particularly in the context of influenza vaccination. Its major products are the activation of immune cells, including dendritic cells (DCs), and subsequent T cell activation .

Scientific Research Applications

KIN1148’s applications extend beyond influenza vaccines:

    Immunology: It modulates immune responses, making it relevant for vaccine development.

    Viral Infections: Its RIG-I agonist properties may have broader antiviral applications.

    Therapeutics: Researchers explore its potential in treating immune-related disorders.

Mechanism of Action

KIN1148 directly binds to RIG-I, leading to IRF3 activation. This triggers downstream signaling pathways, ultimately enhancing immune responses .

Comparison with Similar Compounds

While KIN1148’s uniqueness is well-established, direct comparisons with similar compounds are limited. Further research may reveal additional analogs or related molecules.

Biological Activity

KIN1148 is a small molecule classified as an IRF3 agonist, primarily recognized for its role in enhancing immune responses, particularly in the context of viral infections and vaccine adjuvancy. This compound has garnered attention due to its unique mechanism of action involving the activation of the RIG-I-like receptor (RLR) pathway, leading to the induction of innate immune responses. Here, we will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound directly engages RIG-I, a cytosolic pattern recognition receptor that plays a crucial role in detecting viral RNA. Upon binding to RIG-I, this compound induces self-oligomerization of RIG-I and activates downstream signaling pathways involving IRF3 and NFκB. This activation occurs in an RNA- and ATP-independent manner, distinguishing this compound from other RIG-I agonists that require RNA ligands for activation .

Cytokine Production and Gene Expression

Research indicates that this compound promotes the expression of various cytokines and immune-related genes. Notably, it enhances the expression of genes associated with the inflammatory response and antigen processing. In a study using human dendritic cells, this compound significantly increased the maturation of these cells and their ability to activate CD8+ T cells .

The following table summarizes key cytokines and genes influenced by this compound treatment:

Cytokine/Gene Effect of this compound Mechanism
IL-6Increased productionPromotes inflammation
IFN-βNot inducedDistinct from type I IFN response
IRF3 Target GenesUpregulatedDirectly linked to RIG-I activation
CD80/CD86Enhanced expressionImproves T cell activation

Influenza Vaccine Adjuvancy

In a series of experiments involving influenza vaccines, this compound was shown to significantly enhance vaccine efficacy. Mice immunized with a suboptimal dose of the H1N1 split virus vaccine combined with this compound exhibited increased survival rates against lethal viral challenges compared to controls. Specifically, all mice receiving the vaccine plus this compound survived lethal challenges with mouse-adapted influenza strains, whereas those receiving the vaccine alone showed a median survival time of only 8 days .

Enhanced Antibody Responses

The combination of this compound with vaccines not only improved survival but also led to a substantial increase in IgG antibody production. This was evidenced by higher levels of antibodies capable of neutralizing influenza virus hemagglutinin in serum samples from vaccinated mice . The following table outlines the immune responses observed:

Response Type Vaccine Alone Vaccine + this compound
Survival Rate60%100%
IgG Antibody LevelsLowHigh
Weight Loss (%)25%5%

Q & A

Basic Research Questions

Q. What is the primary mechanism of KIN1148 in activating innate immune responses?

this compound is a benzodithiazole small-molecule agonist of RIG-I, a cytosolic RNA sensor critical for antiviral immunity. It directly binds to RIG-I’s helicase domain and C-terminal regulatory domain (RD), inducing conformational changes that trigger RIG-I oligomerization and downstream signaling via MAVS. This activates IRF3 and NF-κB pathways, leading to the transcription of antiviral and pro-inflammatory genes (e.g., Ifit1, Il6) without dependence on type I interferons . Biochemical assays (e.g., biotin-KIN1148 pulldown) confirmed its specific interaction with RIG-I but not MDA5 or LGP2 .

Q. How does this compound enhance influenza vaccine efficacy in preclinical models?

In murine studies, suboptimal doses of inactivated influenza A virus (IAV-SV) vaccines co-administered with this compound induced robust cross-protective immunity against lethal H5N1 and H1N1 challenges. This was attributed to enhanced germinal center B-cell responses, neutralizing antibodies, and antigen-specific CD8+ T-cell activation. This compound-treated dendritic cells exhibited maturation markers (e.g., CD86, MHC-II), facilitating antigen presentation . Transcriptomic analysis revealed upregulation of antigen-processing genes (e.g., PSMB8) and Th1-polarizing cytokines (e.g., Cxcl10), distinguishing its mechanism from traditional adjuvants like alum .

Advanced Research Questions

Q. How does this compound’s RIG-I binding mode differ from canonical RNA agonists (e.g., polyU/UC)?

Unlike polyU/UC RNA, which binds RIG-I’s RD to release autoinhibited CARD domains, this compound interacts with both the RD and helicase domains. This unique binding stabilizes RIG-I in an ATP hydrolysis-independent conformation, bypassing the need for RNA or ATP cofactors. Structural studies using recombinant RIG-I fragments showed that this compound does not compete with ATP but instead induces oligomerization via DEAH-box motifs, a mechanism validated through BIOMOL green assays and thermal shift experiments . Consequently, this compound activates a distinct transcriptional program enriched in antiviral and T-cell priming genes (e.g., Il12b, Ccl5) compared to IFNβ or TLR agonists .

Q. What experimental models validate this compound’s role in cross-protective immunity?

  • In vitro : Human PBMCs treated with this compound and Melan-A/MART-1 peptide showed expanded antigen-specific CD8+ T-cell populations, suggesting enhanced cross-presentation in dendritic cells .
  • In vivo : Mice immunized with H5N1-SV + this compound survived lethal heterosubtypic H1N1 challenges, with reduced lung viral titers (3.5-log decrease vs. vaccine alone). Single-cell RNA-seq of lung tissues revealed increased Gzmb+ CD8+ T cells and memory B-cell clusters, indicating durable immunity .
  • Mechanistic : RIG-I–/– MEFs and A549 cells showed abrogated Ifit1 and Il6 induction upon this compound treatment, confirming RIG-I-dependency .

Q. How does this compound resolve contradictions in RIG-I signaling outcomes compared to other agonists?

While Sendai virus (SeV) and polyU/UC RNA activate RIG-I via RNA-dependent mechanisms, this compound induces a unique IRF3/NF-κB balance. For example, SeV strongly upregulates type III IFNs (IFNL1), whereas this compound preferentially induces Ccl2 and Cxcl10 without IFNα/β production. This divergence was confirmed through microarray analysis of THP-1 cells, where this compound’s gene clusters correlated more closely with LPS (TLR4 agonist) than IFNβ . Such specificity avoids IFN-driven exhaustion, making it advantageous for adjuvant design .

Q. Methodological Guidance

Q. What assays are critical for evaluating this compound’s RIG-I interaction in vitro?

  • Biolayer Interferometry (BLI) : Measure binding kinetics between biotinylated this compound and recombinant RIG-I domains .
  • qRT-PCR : Quantify IRF3/NF-κB target genes (e.g., Ifit1, Tnfa) in WT vs. RIG-I–/– cells .
  • Flow Cytometry : Assess DC maturation markers (CD80, CD86) in human monocyte-derived dendritic cells post-treatment .

Q. How to design dose-response studies for this compound in adjuvant applications?

  • In vivo : Administer this compound (1–10 mg/kg) intramuscularly with subprotective IAV-SV doses. Monitor neutralizing antibody titers (H1N1 PR8) and T-cell ELISpot responses (e.g., IFNγ+ CD8+ T cells) .
  • In vitro : Titrate this compound (0.1–10 μM) in PBMC cultures. Use CFSE dilution assays to quantify antigen-specific T-cell proliferation .

Q. Data Interpretation Tips

  • Contradictions : Discrepancies in IFNβ induction (absent in this compound-treated cells vs. SeV) highlight its non-canonical signaling. Confirm using IFNβ luciferase reporter assays .
  • Statistical Analysis : Apply Spearman correlation to compare transcriptomic clusters (e.g., this compound vs. LPS) and hierarchical clustering for heatmap visualization .

Properties

IUPAC Name

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISOECYKYATLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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